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Pharmacological Profile & Quantitative Data

Omipalisib is an extraordinarily potent inhibitor at the molecular level. The following table details its key

inhibitory activity (Ki values from cell-free assays) and cellular efficacy [1].

Target Ki (nM) Additional Cellular & Preclinical Data

PI3Kα (p110α) 0.019 nM Cellular IC₅₀ (pAkt-S473): 0.18 - 0.41 nM (T47D, BT474 cells)
[1]

PI3Kα mutants
(E542K, E545K,
H1047R)

0.008 -
0.009 nM

Anti-proliferation IC₅₀: 2.4 - 3 nM (T47D, BT474 cells) [1]

PI3Kβ (p110β) 0.13 nM In Vivo Efficacy: Dose-dependent tumor growth inhibition in

BT474 xenograft model (oral dose as low as 300 μg/kg) [1]

PI3Kδ (p110δ) 0.024 nM Oral Bioavailability: Good in mouse, rat, dog, and monkey [1]

PI3Kγ (p110γ) 0.06 nM

mTORC1 0.18 nM
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Target Ki (nM) Additional Cellular & Preclinical Data

mTORC2 0.3 nM

DNA-PK 0.28 nM

Experimental Evidence & Research Applications

Extensive preclinical research supports omipalisib's potential in oncology and fibrotic disease, with detailed

experimental methodologies.

In Vitro Cell Viability and Proliferation (MTT and Clonogenic Assays)

Purpose: To determine the concentration-dependent effect of omipalisib on cell survival and

long-term proliferative capacity [2] [3].
Protocol: Cells are seeded in culture plates and treated with a range of omipalisib
concentrations. For MTT assays, after incubation (e.g., 72 hours), MTT reagent is added and
converted to purple formazan by living cells. The absorbance is measured, and IC₅₀ values are

calculated [2]. For clonogenic assays, cells are treated for a set period (e.g., 72 hours), then
allowed to grow in drug-free medium for several days. The resulting colonies are stained and

counted to assess the drug's ability to inhibit colony formation [2] [3].

Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

Purpose: To investigate if reduced cell viability is due to programmed cell death (apoptosis) or
cell cycle arrest [2].

Protocol: Cells treated with omipalisib are stained with Annexin V and Propidium Iodide
(PI). Flow cytometry analysis distinguishes live (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle
analysis, fixed cells are stained with PI and analyzed for DNA content to determine the

proportion of cells in G0/G1, S, and G2/M phases [2].

Target Engagement and Pathway Modulation (Western Blot)

Purpose: To confirm that omipalisib hits its intended targets and modulates the

PI3K/AKT/mTOR signaling pathway [2] [4].
Protocol: Treated cells are lysed, and proteins are separated by SDS-PAGE, then transferred

to a membrane. The membrane is probed with specific primary antibodies against
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phosphorylated (active) and total forms of key pathway proteins (e.g., p-AKT, p-S6, p-4EBP1).

Detection confirms the inhibition of downstream signaling [2] [4].

In Vivo Efficacy Studies (Xenograft Mouse Models)

Purpose: To evaluate the antitumor activity of omipalisib in a living organism [2].

Protocol: Immunodeficient mice are implanted with human cancer cells. Once tumors are
established, mice are randomized into groups receiving either vehicle control or omipalisib,

administered orally. Tumor volumes and body weights are monitored regularly to assess
efficacy and tolerability [2].

Research Insights and Clinical Trial Status

Oncology Research: Omipalisib demonstrates anti-tumor activity across various cancer types
in preclinical models, including esophageal squamous cell carcinoma (ESCC) and pancreatic ductal

adenocarcinoma (PDAC) [2] [4]. Research shows that combining omipalisib with MAPK pathway
inhibitors (e.g., Trametinib) can more effectively suppress cancer growth than single-agent therapy

[4].
Idiopathic Pulmonary Fibrosis (IPF): A phase I clinical trial demonstrated that omipalisib has

acceptable tolerability in IPF patients and confirmed target engagement in both blood and lung
tissue [5].

Cardiac Safety Risk: A preclinical study in a canine model found that chronic omipalisib treatment
can prolong the QT interval, indicating a potential proarrhythmic risk that requires monitoring [6].

Mechanism of Action and Signaling Pathway

Omipalisib acts by potently inhibiting the PI3K/AKT/mTOR signaling axis, a critical pathway regulating

cell growth, survival, and metabolism. The diagram below illustrates how omipalisib targets this pathway.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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